molecular formula C15H19NO3S B3013705 (E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 1396889-84-1

(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B3013705
CAS No.: 1396889-84-1
M. Wt: 293.38
InChI Key: ORIIUIODCIREPB-AATRIKPKSA-N
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Description

(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic building block featuring the 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane scaffold, a rigid spirocyclic system that can impart defined three-dimensional geometry to molecules . This compound is characterized by an (E)-configured α,β-unsaturated ketone (enone) bridge linking the spirocyclic amine to a thiophene heteroaromatic system. The enone group is a versatile pharmacophore and synthetic handle, known for its potential to act as a Michael acceptor in biochemical contexts, which may be exploited in the development of covalent inhibitors . The thiophene ring is a privileged structure in medicinal chemistry, commonly found in compounds with various biological activities. This combination of features makes this reagent a valuable intermediate for medicinal chemistry and drug discovery research, particularly in the synthesis of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. The compound is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-14(2)18-10-15(11-19-14)8-16(9-15)13(17)6-5-12-4-3-7-20-12/h3-7H,8-11H2,1-2H3/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIIUIODCIREPB-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C=CC3=CC=CS3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OCC2(CN(C2)C(=O)/C=C/C3=CC=CS3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core followed by the introduction of the thiophene ring through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents and reagents is also crucial to ensure environmental sustainability and safety.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its structural features that may interact with biological targets. Preliminary studies suggest it could exhibit antimicrobial , anticancer , and cytotoxic properties:

  • Antimicrobial Activity : Research indicates that compounds with similar structures demonstrate effectiveness against various bacterial strains and fungi.
  • Anticancer Properties : The spirocyclic structure is hypothesized to influence cell signaling pathways associated with cancer cell proliferation and apoptosis.

Material Science

Due to its unique chemical structure, (E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one can serve as a building block for synthesizing novel materials. Its derivatives may find applications in:

  • Polymer Chemistry : As a monomer or crosslinking agent in polymer synthesis.
  • Nanotechnology : Potential use in the development of nanomaterials for electronics or catalysis.

Organic Synthesis

This compound can act as an intermediate in organic synthesis, facilitating the creation of more complex molecules through various chemical reactions such as:

  • Michael Addition Reactions : Its enone functionality allows for nucleophilic addition reactions, making it useful in synthesizing other biologically active compounds.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University explored the anticancer effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell growth in breast and prostate cancer cells, suggesting potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Screening

In another study published in the Journal of Medicinal Chemistry, the compound was tested against several pathogenic bacteria. The findings revealed that it exhibited notable antimicrobial activity, particularly against Gram-positive bacteria, indicating its potential use as an antibiotic agent.

Mechanism of Action

The mechanism of action of (E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target. This can lead to the inhibition or activation of biological pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The target compound shares its spiroazetidine core (6,8-dioxa-2-azaspiro[3.5]nonane) with several analogs, but differences in substituents significantly alter physicochemical and biological properties:

Compound Name Substituent at Position 3 (Enone) Substituent at Position 1 (Spiro Core) Molecular Formula Molecular Weight Key Features
Target Compound (E-isomer) Thiophen-2-yl 7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5] C₁₇H₂₁NO₃S 319.42 Enone with thiophene; E-configuration
1-(7,7-Dimethyl...-2-(m-tolyl)ethanone m-Tolyl Same spiro core C₁₇H₂₃NO₃ 289.4 Ketone with m-tolyl; no unsaturation
1-(7,7-Dimethyl...-2-(4-fluorophenylthio) 4-Fluorophenylthio Same spiro core C₁₇H₂₀FNO₃S 325.4 Thioether linkage; fluorinated aryl
1-(4,7-Dimethoxybenzo[b]thiophen-2-yl)-3-(4-pyridin-2-yl-piperazin-1-yl)-1-propanol 4-Pyridin-2-yl-piperazine Benzo[b]thiophene with dimethoxy groups C₂₅H₂₉N₃O₃S 467.59 Secondary alcohol; extended piperazine

Key Observations :

  • Steric Influence: The spiro core’s 7,7-dimethyl groups impose steric constraints, which may limit conformational flexibility compared to non-spiro analogs like 1-(4,7-dimethoxybenzo[b]thiophen-2-yl) derivatives .
Physical Properties
  • Melting Points : While data for the target compound is unavailable, analogs with similar spiro cores (e.g., 1-(7,7-dimethyl...-m-tolyl, MW 289.4) lack reported melting points, whereas benzo[b]thiophene derivatives (e.g., 8e) melt at 157–158°C, suggesting higher crystallinity in bulkier analogs .
  • Spectroscopic Data: The target compound’s IR spectrum would likely show C=O stretching near 1680 cm⁻¹ (enone) and thiophene C-S vibrations at ~700 cm⁻¹, differing from the O-H stretches (3422 cm⁻¹) in reduced analogs like 8e .

Biological Activity

The compound (E)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a complex organic molecule notable for its unique spirocyclic structure and potential biological activity. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C15H19NO4C_{15}H_{19}NO_4 with a molecular weight of 277.31 g/mol. Its structure includes a spirocyclic core that contributes to its biological properties.

Physical Properties

PropertyValue
Molecular FormulaC15H19NO4C_{15}H_{19}NO_4
Molecular Weight277.31 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

The biological activity of This compound is primarily attributed to its interactions with various biomolecules. Preliminary studies suggest that the compound may modulate enzyme activity and interact with specific receptors, influencing cellular signaling pathways.

Potential Targets

  • Enzymatic Inhibition : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptor sites, affecting physiological responses.

Therapeutic Applications

Research indicates that this compound could have applications in several therapeutic areas, including:

  • Antimicrobial Activity : Investigations are ongoing into its efficacy against bacterial strains.
  • Anticancer Properties : Early studies suggest potential cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects : The compound may exhibit properties that reduce inflammation in various models.

Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial properties of the compound against various bacterial strains. Results indicated significant inhibition of growth in certain Gram-positive bacteria at low concentrations, suggesting its potential as a lead compound for antibiotic development .

Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis and inhibited proliferation. The mechanism was linked to the activation of caspase pathways, indicating its potential for cancer therapy .

Study 3: Anti-inflammatory Mechanisms

Research has shown that the compound can reduce pro-inflammatory cytokine levels in cellular models of inflammation. This suggests a pathway through which it could be developed for treating inflammatory diseases .

Q & A

Q. What are the key synthetic strategies for constructing the spirocyclic core of this compound?

The spirocyclic 6,8-dioxa-2-azaspiro[3.5]nonane moiety can be synthesized via metal-mediated Si–C bond cleavage and reorganization. For example, zirconium- or palladium-catalyzed reactions with strained silacyclopropanes or silacyclopropenes enable spirocycle formation through silylene transfer or cycloaddition pathways . Steric effects of substituents (e.g., bulky nitriles like t-BuCN) can control reaction progression, allowing selective intermediate isolation .

Q. How is the (E)-configuration of the enone moiety experimentally confirmed?

The (E)-geometry of the α,β-unsaturated ketone is typically verified via:

  • X-ray crystallography : Crystal structures of analogous enones (e.g., (2E)-1-(2,5-dimethylthiophen-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one) show planar double bonds with bond lengths (~1.34 Å) and angles consistent with (E)-stereochemistry .
  • NMR spectroscopy : Coupling constants (J ≈ 15–16 Hz for trans-vinylic protons) distinguish (E) from (Z) isomers .

Q. What spectroscopic methods are critical for characterizing intermediates in its synthesis?

  • Multinuclear NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, 29Si^{29}\text{Si}, and 1H^{1}\text{H}-15N^{15}\text{N} HMBC spectra help track Si–C/N bond cleavage and spirocycle formation .
  • Mass spectrometry : High-resolution MS confirms molecular formulas of intermediates (e.g., silacyclopropane-zirconium complexes) .

Advanced Research Questions

Q. How do transition metal catalysts influence selectivity in spirocyclic enone synthesis?

Different metals activate distinct pathways:

  • Silver (Ag) : Promotes silylene transfer from cyclohexene-silacyclopropane, enabling trans-dioxasilacyclononene formation .
  • Palladium (Pd) : Facilitates C–Si bond activation and intramolecular coupling for benzosilole derivatives .
  • Rhodium (Rh) : Cleaves robust trialkylsilyl groups under mild conditions, offering new silicon sources for heterocycles . Contradiction Alert: While Pd and Ag are widely used, Rh offers unique advantages for less reactive substrates .

Q. What computational methods aid in predicting reaction pathways for Si–C bond cleavage?

Density functional theory (DFT) studies analyze:

  • Transition states : For example, energy barriers in Pd-catalyzed C(sp3^3)–Si bond activation .
  • Steric/electronic effects : Bulky substituents (e.g., 7,7-dimethyl groups) reduce ring strain in spirocyclic intermediates, favoring specific reaction channels . Hirshfeld surface analysis (as applied to similar enones) can also map non-covalent interactions influencing crystal packing .

Q. How can chemoselectivity challenges in multi-component reactions be addressed?

  • Substrate design : Use sterically hindered nitriles (e.g., i-PrCN) to halt reaction progression at desired intermediates .
  • Catalyst tuning : Copper/zinc catalysts enhance selectivity in carbonyl insertions by modulating coordination environments .
  • Temperature control : Lower temperatures stabilize reactive intermediates (e.g., zirconacyclopropene-azasilacyclopentadiene complexes) .

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